(E)-ethyl 2-methyl-4-(3-(thiophen-2-yl)acrylamido)quinoline-6-carboxylate
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Overview
Description
(E)-ethyl 2-methyl-4-(3-(thiophen-2-yl)acrylamido)quinoline-6-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, an ethyl ester group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2-methyl-4-(3-(thiophen-2-yl)acrylamido)quinoline-6-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the ethyl ester group and the thiophene ring. The key steps in the synthesis include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Ethyl Ester Group: This step involves esterification of the quinoline derivative with ethanol in the presence of a strong acid catalyst.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through a Heck coupling reaction, where a thiophene derivative is coupled with the quinoline ester in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 2-methyl-4-(3-(thiophen-2-yl)acrylamido)quinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline and thiophene derivatives.
Scientific Research Applications
(E)-ethyl 2-methyl-4-(3-(thiophen-2-yl)acrylamido)quinoline-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It can serve as a probe in biological assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of (E)-ethyl 2-methyl-4-(3-(thiophen-2-yl)acrylamido)quinoline-6-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the thiophene ring can interact with proteins, inhibiting their function. These interactions can lead to cell death, making the compound a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline core but differ in their functional groups.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid have similar thiophene rings but lack the quinoline core.
Uniqueness
(E)-ethyl 2-methyl-4-(3-(thiophen-2-yl)acrylamido)quinoline-6-carboxylate is unique due to its combination of a quinoline core, an ethyl ester group, and a thiophene ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 2-methyl-4-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]quinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-3-25-20(24)14-6-8-17-16(12-14)18(11-13(2)21-17)22-19(23)9-7-15-5-4-10-26-15/h4-12H,3H2,1-2H3,(H,21,22,23)/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIQFVGXUZIOLT-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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